molecular formula C12H7BrS B2736119 3-bromoDibenzothiophene CAS No. 97511-04-1

3-bromoDibenzothiophene

Cat. No.: B2736119
CAS No.: 97511-04-1
M. Wt: 263.15
InChI Key: FDPBPKDNWCZVQR-UHFFFAOYSA-N
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Description

3-Bromodibenzothiophene is a chemical compound belonging to the class of brominated dibenzothiophenes. It is characterized by a distinctive molecular structure where a bromine atom is attached to the benzene ring of the dibenzothiophene backbone. This bromine substitution enhances its reactivity, making it a valuable compound in various fields such as organic synthesis and optoelectronics .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Bromodibenzothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: It can be oxidized to form dibenzothiophene sulfoxides and sulfones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of dibenzothiophene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride and potassium tert-butoxide.

    Oxidation: Reagents such as hydrogen peroxide and m-chloroperbenzoic acid are used.

    Reduction: Lithium aluminium hydride and sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Various substituted dibenzothiophenes.

    Oxidation Products: Dibenzothiophene sulfoxides and sulfones.

    Reduction Products: Dibenzothiophene.

Scientific Research Applications

3-Bromodibenzothiophene finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromodibenzothiophene involves its reactivity due to the presence of the bromine atom. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution, oxidation, and reduction .

Comparison with Similar Compounds

    Dibenzothiophene: Lacks the bromine atom, making it less reactive compared to 3-Bromodibenzothiophene.

    2-Bromodibenzothiophene: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.

    Dibenzothiophene Sulfoxide: An oxidized form of dibenzothiophene with different chemical properties.

Uniqueness: this compound is unique due to its enhanced reactivity provided by the bromine atom, making it a valuable compound for various applications in organic synthesis, optoelectronics, and material science .

Properties

IUPAC Name

3-bromodibenzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPBPKDNWCZVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97511-04-1
Record name 3-bromodibenzo[b,d]thiophene
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